(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
The compound (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The pyrrolopyrimidine moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. Common reagents used in these steps include sulfonyl chlorides, pyrrolopyrimidine precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine moiety.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyrrolopyrimidine moiety can lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, protein-ligand interactions, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: can be compared with other piperidine and pyrrolopyrimidine derivatives.
Sulfamic acid: and anthranilic acid are examples of compounds with similar functional groups but different overall structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-21(19,20)17-4-2-10(3-5-17)13(18)16-7-11-6-14-9-15-12(11)8-16/h6,9-10H,2-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSUKENHLPLLDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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